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(2-Aminoethyl)(ethyl)nitrosoamine

Cat. No.: B13428932
M. Wt: 117.15 g/mol
InChI Key: AEQYGACQMJFSEU-UHFFFAOYSA-N
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Description

Historical Context of N-Nitrosoamine Research

The scientific investigation of N-nitrosoamines dates back to the 19th century, with initial observations of their synthesis. However, it was in the mid-20th century that research into this class of compounds intensified significantly. A pivotal moment in this field was the discovery in 1956 that N-nitrosodimethylamine (NDMA) could induce tumors in rats, which spurred a wave of studies into the biological activities of other N-nitroso compounds. sci-hub.se This historical context has profoundly shaped the direction of N-nitrosoamine research, leading to a greater focus on their detection and the mechanisms by which they are formed.

Significance of N-Nitrosoamine Study in Chemical Sciences

The study of N-nitrosoamines holds considerable significance within the chemical sciences for several reasons. From a synthetic chemistry perspective, understanding the formation of the N-nitroso group is crucial. sci-hub.seveeprho.com The reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid or its salts, is a key focus of this research. veeprho.comchemicea.com The reactivity of the N-nitroso functional group itself, including its susceptibility to both electrophilic and nucleophilic attack, presents interesting challenges and opportunities for organic chemists. acs.orgnih.gov Furthermore, the development of sensitive and selective analytical methods for detecting N-nitrosamines, often at trace levels, has driven innovation in analytical chemistry, with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being paramount. thermofisher.comnih.gov

Scope of Academic Inquiry into (2-Aminoethyl)(ethyl)nitrosoamine

Academic inquiry into this compound, while not as extensive as for some other N-nitrosamines like NDMA, falls within the broader investigation of N-nitroso compounds. Research interest in this specific molecule stems from its structure, which contains both a secondary amine-derived nitrosamine (B1359907) and a primary amino group. This dual functionality suggests potential for unique reactivity and interactions. The academic scope includes understanding its synthesis from precursors like N-ethylethylenediamine, characterizing its physicochemical properties, and developing methods for its detection and analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3O B13428932 (2-Aminoethyl)(ethyl)nitrosoamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

N-(2-aminoethyl)-N-ethylnitrous amide

InChI

InChI=1S/C4H11N3O/c1-2-7(6-8)4-3-5/h2-5H2,1H3

InChI Key

AEQYGACQMJFSEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)N=O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of 2 Aminoethyl Ethyl Nitrosoamine

Laboratory Synthesis Pathways for (2-Aminoethyl)(ethyl)nitrosoamine

The creation of this compound in a laboratory setting primarily involves the nitrosation of its precursor amine, N-ethylethylenediamine.

Amination Reactions for Nitrosoamine Derivatization

While direct amination of a nitrosoamine to produce a different nitrosoamine is not a standard synthetic route, the derivatization of nitrosamines can be achieved through various reactions. For instance, photolytic conditions can be used to generate an aminium radical from a nitrosamine (B1359907), which can then react with other substrates. acs.org This highlights the reactivity of the nitrosoamine functional group and its potential for further chemical transformations.

Nitrosation of Precursor Amines and Amides

The most direct and common method for synthesizing this compound is through the nitrosation of its secondary amine precursor, N-ethylethylenediamine. This reaction typically involves treating the amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite) under acidic conditions. wikipedia.orgveeprho.com

The general mechanism for the nitrosation of a secondary amine involves the electrophilic attack of the nitrosonium ion (NO⁺) on the unprotonated amine. wikipedia.org The reaction rate is highly dependent on the pH, as it influences the concentration of both the active nitrosating species and the free amine.

Environmental and Industrial Formation Routes of N-Nitrosamines

N-Nitrosamines, including this compound, can form in various environmental and industrial settings where precursor amines and nitrosating agents coexist.

Precursor Identification and Characterization (e.g., secondary and tertiary amines)

The primary precursors for the formation of N-nitrosamines are secondary and tertiary amines. veeprho.comccsnorway.com Secondary amines, like the precursor to this compound, can directly react with nitrosating agents to form stable nitrosamines. wikipedia.orgccsnorway.com Tertiary amines can also lead to nitrosamine formation through a process of dealkylative nitrosation. veeprho.comresearchgate.net This involves the formation of an N-nitrosoammonium ion, followed by the cleavage of an alkyl group to yield a secondary nitrosamine. researchgate.net

The risk of nitrosamine formation generally follows the order: primary amine << tertiary amine < secondary amine. ccsnorway.com While primary amines can be nitrosated, they typically form unstable primary nitrosamines that decompose. veeprho.comccsnorway.com However, the presence of secondary and tertiary amine impurities in primary amine stocks can be a significant source of stable nitrosamine formation. ccsnorway.com Quaternary ammonium (B1175870) compounds, found in many consumer products, can also degrade to form secondary and tertiary amines, which can then be converted to nitrosamines. acs.orgnih.gov

Table 1: Precursors for N-Nitrosamine Formation

Precursor TypeReactivityFormation Pathway
Secondary Amines HighDirect nitrosation to form stable N-nitrosamines. wikipedia.orgccsnorway.com
Tertiary Amines ModerateDealkylative nitrosation to form secondary N-nitrosamines. veeprho.comresearchgate.net
Primary Amines LowForm unstable primary nitrosamines that generally decompose. veeprho.comccsnorway.com Can be a source of secondary amine precursors. ccsnorway.com
Quaternary Ammonium Compounds IndirectCan degrade to form secondary and tertiary amine precursors. acs.orgnih.gov

Influence of Reaction Conditions on Nitrosoamine Formation Kinetics

The rate of N-nitrosamine formation is significantly influenced by several reaction conditions:

pH: The nitrosation process is most favorable under acidic conditions. nih.gov However, the formation of N-nitrosamines can be enhanced under neutral and basic conditions in the presence of certain catalysts like formaldehyde. nih.gov The pH affects the speciation of the nitrosating agent and the concentration of the unprotonated amine available for reaction. nih.govacs.org For instance, the reaction of secondary amines with dinitrogen trioxide (N₂O₃) is less favorable at high pH due to the low concentration of N₂O₃. nih.gov Significant risk of N-nitrosamine formation in aqueous solutions is generally observed at pH < 6. usp.org

Temperature: Nitrosation reactions are generally accelerated with increasing temperature. nih.gov

Concentration of Reactants: The rate of formation is dependent on the concentrations of both the amine precursor and the nitrosating agent. researchgate.net

Presence of Catalysts and Inhibitors: Various substances can either catalyze or inhibit the nitrosation reaction.

Formation in Carbon Capture Systems (e.g., amine scrubbing)

Amine-based post-combustion carbon capture (PCC) is a leading technology for reducing carbon dioxide (CO₂) emissions from industrial flue gases, such as those from fossil fuel-fired power plants. wikipedia.orgnih.gov These systems utilize aqueous amine solutions to absorb CO₂ from the gas stream in an absorber unit, followed by thermal regeneration of the amine solvent in a stripper or desorber to release the captured CO₂ for sequestration. wikipedia.org A significant operational and environmental challenge in this process is the formation of N-nitrosamines, a class of compounds that includes this compound. nih.govosti.gov

The formation of this compound in an amine scrubbing loop is contingent on the presence of its secondary amine precursor, N-ethylethylenediamine (AEEA), and a nitrosating agent. nih.gov AEEA may be present in the solvent system either as a constituent of a formulated amine blend or as a degradation product of the primary solvent or other additives. oup.com For instance, studies on the degradation of various amines for CO₂ capture have included N-ethylethylenediamine to assess its stability and degradation profile. oup.com

The nitrosating agents are primarily formed from nitrogen oxides (NOₓ), such as nitrogen monoxide (NO) and nitrogen dioxide (NO₂), which are common co-pollutants in flue gas. osti.gov Although flue gas is typically treated to reduce NOₓ levels before it enters the amine scrubber, residual amounts are sufficient to drive nitrosamine formation. In the aqueous amine solution, NO₂ can lead to the formation of potent nitrosating agents like dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).

The general reaction pathway for the formation of these nitrosating agents is as follows:

2 NO₂ ⇌ N₂O₄

NO + NO₂ ⇌ N₂O₃

Once formed, these agents can react with the secondary amine functional group of N-ethylethylenediamine to form this compound. The reaction proceeds via an electrophilic attack on the nitrogen atom of the ethylamino group.

Nitrosation of N-ethylethylenediamine:

C₂H₅NHCH₂CH₂NH₂ + N₂O₃ → (C₂H₅)N(NO)CH₂CH₂NH₂ + HNO₂ (N-ethylethylenediamine + Dinitrogen trioxide → this compound + Nitrous acid)

The conditions within the CO₂ capture plant, particularly in the absorber (40-60°C) and the desorber (100-120°C), influence the rate of nitrosamine formation. oup.com Research on analogous compounds, such as N-nitrosodiethanolamine (NDELA), shows that nitrosamine yield is a function of the secondary amine concentration, CO₂ loading, and temperature. nih.gov While specific kinetic data for this compound formation is not extensively documented in public literature, the fundamental mechanisms established for other nitrosamines in amine scrubbing systems provide a strong basis for understanding its potential formation pathways. The stability of the formed nitrosamine is also a critical factor, as some nitrosamines can decompose under the high-temperature conditions of the stripper. nih.govresearchgate.net

Table 1: Research Findings on the Formation of Analogous Nitrosamines in Amine Scrubbing Conditions

The following table presents data from studies on other nitrosamines, which helps to contextualize the potential formation of this compound under similar process conditions.

NitrosaminePrecursor AmineSolvent SystemTemperature (°C)Key FindingsReference(s)
N-Nitrosodiethanolamine (NDELA) Diethanolamine (DEA)7 M Monoethanolamine (MEA)120NDELA is highly stable at typical desorber temperatures, suggesting thermal decomposition is not a significant mitigation pathway. nih.govresearchgate.net
N-Nitrosopiperazine (MNPZ) Piperazine (B1678402) (PZ)5 M Piperazine (PZ)150MNPZ readily decomposes at 150°C, making thermal decomposition a viable control mechanism in high-temperature strippers. nih.govresearchgate.net
General Secondary Nitrosamines Secondary AminesVarious (MEA, PZ, etc.)Absorber Conditions (e.g., 20°C)Nitrosamine yields of 6±2% of total absorbed NOₓ have been observed in piperazine at absorber conditions. researchgate.net

Metabolic and Biotransformation Pathways of 2 Aminoethyl Ethyl Nitrosoamine in Model Systems

In Vitro Biotransformation Studies

In vitro systems are invaluable for elucidating the metabolic pathways of xenobiotics in a controlled environment, free from the complexities of a whole organism. Such studies allow for the identification of primary metabolic routes and the enzymes responsible.

Enzymatic Pathways and Intermediates (e.g., N-dealkylation, α-hydroxylation)

The metabolism of N-nitrosamines is principally initiated by α-hydroxylation, an oxidative process targeting the carbon atom adjacent to the nitroso group. This reaction is primarily mediated by cytochrome P450 enzymes. researchgate.netimpactfactor.org For (2-Aminoethyl)(ethyl)nitrosoamine, two primary sites for α-hydroxylation exist: the ethyl group and the aminoethyl group.

α-Hydroxylation of the Ethyl Group: Hydroxylation at the α-carbon of the ethyl group would lead to the formation of an unstable α-hydroxy-N-nitrosamine intermediate. This intermediate is expected to spontaneously decompose to yield acetaldehyde (B116499) and a reactive diazonium ion, the (2-aminoethyl)diazonium ion. This pathway is analogous to the metabolism of N-nitrosodiethylamine (NDEA), where α-hydroxylation of the ethyl group is a key activation step. mdpi.com

α-Hydroxylation of the Aminoethyl Group: Alternatively, α-hydroxylation can occur on the methylene (B1212753) carbon of the aminoethyl group that is adjacent to the nitroso nitrogen. This would generate a different unstable α-hydroxy-N-nitrosamine. Its decomposition would release 2-aminoacetaldehyde (B1595654) and the ethyldiazonium ion. The formation of an ethyldiazonium ion is also observed in the metabolism of N-nitrosomethylethylamine (NMEA). mdpi.com

N-Dealkylation: N-dealkylation is a common metabolic pathway for compounds with alkylamino groups and is often a consequence of α-hydroxylation. psu.edu In the context of this compound, the cleavage of either the ethyl or the 2-aminoethyl group from the nitrosamino nitrogen would be considered N-dealkylation. This process results in the formation of an aldehyde and a dealkylated nitrosamine (B1359907).

Another potential, though generally less prominent, metabolic pathway for some nitrosamines is denitrosation, which involves the removal of the nitroso group, leading to the formation of the corresponding secondary amine and a nitrosating agent. psu.edu

The enzymatic processes involved in the metabolism of nitrosamines, such as this compound, are summarized in the table below.

Enzymatic Pathway Enzyme System Initial Substrate Key Intermediate(s) Expected Products
α-Hydroxylation (Ethyl group)Cytochrome P450 (e.g., CYP2E1, CYP2A6)This compoundα-Hydroxy-(2-aminoethyl)(ethyl)nitrosoamineAcetaldehyde, (2-Aminoethyl)diazonium ion
α-Hydroxylation (Aminoethyl group)Cytochrome P450 (e.g., CYP2E1, CYP2A6)This compoundα-Hydroxy-(2-aminoethyl)(ethyl)nitrosoamine2-Aminoacetaldehyde, Ethyldiazonium ion
N-De-ethylationCytochrome P450This compoundα-Hydroxy-(2-aminoethyl)(ethyl)nitrosoamineAcetaldehyde, 2-Amino-N-nitrosoethanamine
N-De-(aminoethyl)ationCytochrome P450This compoundα-Hydroxy-(2-aminoethyl)(ethyl)nitrosoamine2-Aminoacetaldehyde, N-ethyl-N-nitrosoamine

Cellular Model Systems for Metabolic Profiling (e.g., hepatocyte studies)

Isolated liver cells, or hepatocytes, are considered the gold standard for in vitro metabolic studies as they retain a broad spectrum of metabolic enzymes found in the liver, the primary site of xenobiotic metabolism. nih.gov Studies using rat hepatocytes have been instrumental in understanding the metabolism of various nitrosamines. nih.gov

In a hypothetical study using primary hepatocytes to investigate the metabolism of this compound, one would expect to observe the depletion of the parent compound over time, with the concurrent formation of metabolites. The use of analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be crucial for the separation, identification, and quantification of these metabolites.

The metabolic profile in hepatocytes would likely reveal the products of α-hydroxylation and subsequent decomposition. For instance, the detection of DNA adducts corresponding to the ethyl or aminoethyl groups would provide indirect evidence for the formation of the respective diazonium ions. Furthermore, conjugation reactions, such as glucuronidation of any hydroxylated metabolites, could also be anticipated in hepatocyte systems, as these cells contain the necessary transferase enzymes. pjoes.com

In Vivo Biotransformation in Non-Human Organisms

While no specific in vivo studies on the biotransformation of this compound are readily available, the metabolic pathways observed in animal models for other nitrosamines provide a framework for predicting its fate in a whole organism.

Identification of Metabolites in Animal Models

Based on studies with related nitrosamines in animal models, such as rats, a range of metabolites can be predicted for this compound. Following administration, the compound would undergo distribution and be metabolized primarily in the liver. The primary metabolites would likely be the result of α-hydroxylation.

The reactive diazonium ions generated from the decomposition of the α-hydroxynitrosamine intermediates can alkylate cellular macromolecules, including DNA, forming adducts. mdpi.com These DNA adducts, such as N7-ethylguanine and O6-ethylguanine, if the ethyl group is the reactive moiety, are considered biomarkers of exposure and metabolic activation.

Further metabolism of the initial products can also occur. For example, acetaldehyde, a product of ethyl group hydroxylation, can be further oxidized to acetic acid. The amino group on the aminoethyl moiety could also be a site for further biotransformation, such as acetylation or conjugation.

The table below outlines the potential metabolites of this compound that could be identified in animal models.

Metabolite Type Potential Metabolites Precursor Pathway
AldehydesAcetaldehyde, 2-Aminoacetaldehydeα-Hydroxylation
Alkylated DNA AdductsN7-ethylguanine, O6-ethylguanine, etc.Reaction of Ethyldiazonium ion with DNA
Further Oxidation ProductsAcetic AcidOxidation of Acetaldehyde
ConjugatesGlucuronides of hydroxylated metabolitesPhase II Conjugation

Pathway Elucidation and Kinetic Aspects of Biotransformation

Elucidating the complete biotransformation pathway in vivo would involve administering a labeled version of this compound (e.g., with ¹³C or ¹⁴C) to an animal model and tracing the label through various metabolic products in urine, feces, and expired air.

The kinetics of biotransformation would describe the rates of absorption, distribution, metabolism, and excretion (ADME) of the compound. For many nitrosamines, metabolism via cytochrome P450 enzymes is a saturable process, meaning that at high concentrations, the rate of metabolism may not increase proportionally with the dose. nih.gov The kinetic profile would be crucial for understanding the dose-dependency of its metabolic activation and potential toxicity. The relative rates of the different α-hydroxylation pathways (ethyl vs. aminoethyl) would determine the primary reactive intermediates formed and could influence the compound's target organ specificity for toxicity.

Environmental Occurrence, Transport, and Degradation of 2 Aminoethyl Ethyl Nitrosoamine

Sources and Environmental Compartments of N-Nitrosamines

N-nitrosamines, a class of chemical compounds often associated with industrial activities, can enter the environment from various sources and are found in different environmental compartments.

Occurrence in Industrial Effluents and Emissions

Industrial processes are a significant source of N-nitrosamine contamination. epa.gov These compounds can be unintentionally produced and released from facilities such as amine manufacturing plants, tanneries, pesticide and rubber tire manufacturing plants, fish processing facilities, foundries, and dye and surfactant industries. epa.gov For instance, N-nitrosodimethylamine (NDMA) has been identified as a byproduct of chlorination in wastewater treatment plants that use chloramines for disinfection. epa.gov

Recent studies in Switzerland have shown that concentrations of N-nitrosamines in industrial wastewaters can be orders of magnitude higher than those in municipal wastewater effluents, suggesting that industrial discharges are a major source of these contaminants. epfl.ch A Spanish study investigating various industrial sectors found that effluents from the manufacture of basic chemicals had the highest concentrations of NDMA. nih.govresearchgate.net That same study also identified other significant N-nitrosamines, such as N-nitrosodiethylamine (NDEA), in wastewater from quarrying of stone, sand, and clay, as well as from the manufacture of other chemical products. nih.govresearchgate.net The discharge of electroplating wastewater is another notable source, containing high concentrations of N-nitrosamines that pose risks to aquatic ecosystems. nih.gov

The presence of these compounds is not limited to wastewater. NDMA has also been detected in the emissions from diesel vehicle exhaust. who.int Historically, the production of rocket fuel was also a source of nitrosamine (B1359907) formation. tcmda.com

Atmospheric and Aquatic Occurrence

N-nitrosamines are found in both the atmosphere and in aquatic environments. epa.gov When released into the air, a compound like NDMA is expected to exist as a vapor and is broken down quickly by sunlight. epa.gov However, the chemical pathways for their formation and degradation in the atmosphere, especially in the aqueous phase, are still not fully understood. tcmda.com

In aquatic systems, N-nitrosamines can be more persistent. nih.gov They have been detected in various water bodies, including rivers and groundwater. nih.gov A study in a karst industrial catchment in Southwest China found that electroplating effluent contributed significantly to the N-nitrosamine concentrations in both the receiving river water and the local groundwater. nih.gov Specifically, the effluent accounted for 89% of the N-nitrosamines in the river water and 53% in the groundwater. nih.gov

Agricultural activities also contribute to the presence of N-nitrosamines in aquatic environments. rsc.org The use of nitrogen fertilizers and certain pesticides can be a primary source of these compounds in groundwater. rsc.org A study in the Jianghan Plain of China detected several N-nitrosamines, including NDMA, NDEA, N-nitrosomorpholine (NMOR), N-nitrosopyrrolidine (NPYR), and N-nitrosodi-n-butylamine (NDBA), in both groundwater and river water. rsc.org

Furthermore, N-nitrosamines can form during water treatment processes. acs.org NDMA has been identified as a disinfection byproduct, particularly in plants that use chloramination. tcmda.commdpi.com It has also been found in chlorinated swimming pools at high concentrations. tcmda.com

Environmental Fate and Transport Mechanisms

The fate of (2-Aminoethyl)(ethyl)nitrosoamine and other N-nitrosamines in the environment is governed by a variety of degradation and transformation processes. These mechanisms determine the persistence and potential impact of these compounds on ecosystems.

Photochemical Degradation Pathways (e.g., UV photolysis)

Photochemical degradation, particularly through UV photolysis, is a significant pathway for the breakdown of N-nitrosamines. acs.orgnih.govoak.go.kr N-nitrosamines are photosensitive, and exposure to UV radiation leads to the photolytic cleavage of the N–N bond. nih.govacs.org This process is effective for removing nitrosamines from water. mdpi.comoak.go.kr

The efficiency of UV photolysis can be influenced by several factors, including the presence of dissolved oxygen and the pH of the solution. nih.gov Studies on NDMA have shown that dissolved oxygen increases the quantum yield of its photolysis. nih.gov The pH of the water also affects the degradation rate and the types of byproducts formed. oak.go.krnih.gov For instance, with N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR), lower pH levels were found to be more favorable for their photolytic degradation in water. oak.go.kr

The primary products of the UV photolysis of a nitrosamine like NDMA in aqueous solutions include methylamine, dimethylamine, nitrite (B80452), and nitrate (B79036). nih.govnih.gov

Biodegradation and Biotransformation in Environmental Matrices (e.g., water, soil, sediment)

Biodegradation is another important process that contributes to the breakdown of N-nitrosamines in the environment. epa.gov However, the rate and extent of biodegradation can vary significantly depending on the specific nitrosamine and the environmental conditions.

Studies have shown that some N-nitrosamines, such as N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosodi-n-propylamine, are resistant to degradation in lake water and disappear slowly from soil and sewage. nih.gov For these compounds, a lag period of nearly 30 days was observed before slow disappearance began in soil, suggesting microbial involvement in their decomposition. nih.gov

In contrast, other research has demonstrated that microorganisms can mineralize NDMA in both aqueous and soil systems. nih.gov The rate of this mineralization was found to follow first-order kinetics, with the rate constants and the total percentage mineralized increasing as the initial concentration of NDMA decreased. nih.gov The presence of supplemental carbon sources was found to reduce mineralization rates in aqueous systems but had little effect in soils. nih.gov

A study on the biodegradation of N-nitrosodiethanolamine (NDELA), NDMA, and N-nitrosopiperazine (NPz) in natural lake and river water showed that NDELA was significantly more biodegradable than NDMA and NPz under the tested conditions. sintef.no Over 80% of the initial NDELA was depleted after 56 days. sintef.no

Abiotic Transformation Processes (e.g., thermal decomposition, hydrolysis)

Abiotic transformation processes, such as thermal decomposition and hydrolysis, also play a role in the fate of N-nitrosamines. acs.orgnih.govoak.go.kr Thermal decomposition has been identified as a method for controlling the accumulation of nitrosamines in industrial settings like amine scrubbing for CO2 capture. aiche.org

The rate of thermal decomposition is influenced by temperature and the chemical structure of the nitrosamine. aiche.orgresearchgate.net For example, the decomposition of N-nitrosopiperazine (MNPZ) was found to be dependent on temperature, with an activation energy of 94 kJ/mol. researchgate.net The process is also base-catalyzed. aiche.org

Hydrolysis, the reaction with water, is another potential abiotic transformation pathway. The susceptibility of an amine to nitrosation, and potentially the reverse reaction, is related to its basicity, which is influenced by the pH of the medium. unl.edupharmaexcipients.com While nitrosation is generally more favorable under acidic conditions, it can also occur under neutral and basic conditions, sometimes catalyzed by other substances like formaldehyde. researchgate.net

Chemical and Engineering Mitigation Strategies for Environmental N-Nitrosamine Presence

The remediation of water sources contaminated with N-nitrosamines, including this compound, is a critical area of environmental engineering. Various strategies have been developed to degrade or remove these compounds from aqueous environments. This section explores three prominent and effective methods: adsorption technologies, advanced oxidation processes (AOPs), and electrochemical decomposition.

Adsorption Technologies (e.g., activated carbon sorbents)

Adsorption using activated carbon is a widely employed technique for the removal of organic contaminants from water, including N-nitrosamines. The high surface area and porous structure of activated carbon provide ample sites for the physical adsorption of nitrosamine molecules.

Research has demonstrated the effectiveness of activated carbon in removing a range of N-nitrosamines from water. The removal efficiency can be influenced by several factors, including the type of activated carbon, the chemical properties of the specific nitrosamine, contact time, and the pH of the water. acs.orgresearchgate.netacs.org For instance, coconut shell-based activated carbon has shown high removal efficiency for certain nitrosamines. researchgate.net Studies have indicated that powdered activated carbon (PAC) can effectively adsorb N-nitrosamine precursors, with removal efficiency increasing at higher pH for some precursors. acs.org In waterwash solutions from carbon capture facilities, activated carbon has demonstrated 70% to 90% removal for both polar and nonpolar N-nitrosamines. acs.org

However, it is important to note that the adsorption of nitrosamines on activated carbon can be a reversible process, and changes in water quality could potentially lead to their desorption. nih.govresearchgate.net Furthermore, under certain aerobic conditions, activated carbon materials have been found to catalyze the transformation of secondary amines into N-nitrosamines, which presents a potential drawback to this mitigation strategy. acs.orgnih.gov

Table 1: N-Nitrosamine Removal Efficiency using Activated Carbon

N-NitrosamineActivated Carbon TypeContact Time (hours)Remaining Concentration (%)Reference
N-nitrosodiethylamine (NDEA)Not specified2430 researchgate.net
N-nitrosomethylethylamine (NMEA)Not specified2440 researchgate.net
N-nitrosodimethylamine (NDMA)Not specified2465 researchgate.net
N-nitrosodiphenylamine (NDPhA)Coconut shell-based2410 researchgate.net
N-nitrosodibutylamine (NDBA)Coconut shell-based0.5~10 researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov AOPs, such as ozonation (O₃), UV irradiation, and the combination of UV with hydrogen peroxide (H₂O₂), have proven effective in degrading N-nitrosamines. nih.govmdpi.comdntb.gov.uanih.gov

The degradation of N-nitrosamines by AOPs is primarily driven by the highly reactive hydroxyl radical. nih.govnih.gov The rate of degradation can depend on the specific nitrosamine's molecular structure. nih.gov For example, the rate constants for hydroxyl radical oxidation have been shown to correlate with the number of methylene (B1212753) groups in the nitrosamine compound. nih.gov While direct UV photolysis can be effective for some nitrosamines like N-nitrosodimethylamine (NDMA) due to their molar absorptivity, the presence of hydroxyl radicals in AOPs significantly enhances the degradation of a broader range of these compounds. mdpi.com The reaction rates of hydroxyl radicals with many nitrosamines are very high, with second-order reaction rate constants in the range of 10⁸–10⁹ M⁻¹s⁻¹. mdpi.com

It's important to consider that the efficiency of AOPs can be affected by the water matrix, including the presence of radical scavengers that can compete for hydroxyl radicals and reduce the degradation rate of the target nitrosamines. nih.gov

Table 2: Degradation of N-Nitrosodimethylamine (NDMA) by Advanced Oxidation Processes

AOP MethodKey ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Degradation EfficiencyReference
OzonationOzone (O₃)0.052 ± 0.0016< 25% in natural waters with up to 7.7 mg/L ozone nih.govresearchgate.net
Ozonation/H₂O₂Hydroxyl Radical (•OH)(4.5 ± 0.21) x 10⁸50-75% with 160-320 µM ozone nih.govresearchgate.net
UV/H₂O₂Hydroxyl Radical (•OH)HighEffective removal nih.gov
Electron-beam•OH, e⁻(aq), •HNot specifiedEfficient removal nih.gov

Electrochemical Decomposition Approaches

Electrochemical decomposition is an emerging and promising technology for the remediation of N-nitrosamines in water. acs.orgacs.org This method involves the use of an electrochemical cell with specific electrode materials to induce the reduction or oxidation of nitrosamines, breaking them down into less harmful substances. acs.orgresearchgate.net

Studies have demonstrated the high efficiency of electrochemical methods in decomposing various N-nitrosamines. acs.orgacs.org Carbon-based materials, such as carbon xerogel and carbon cloth, have been investigated as effective electrodes for this purpose. acs.orgresearchgate.net The decomposition efficiency can be influenced by the electrode material, applied current, and the concentration of the nitrosamine. acs.orgresearchgate.net For instance, in a flow-through electrochemical cell, carbon xerogel electrodes achieved 99% decomposition of total N-nitrosamines. acs.org

A significant advantage of electrochemical decomposition is its potential for long-term stability and operation. acs.org Carbon cloth electrodes, for example, have shown consistent N-nitrosamine decomposition for over 500 hours of continuous operation. acs.org This technology is being explored for applications in treating wastewater from industrial processes, such as CO₂ capture systems, where N-nitrosamines can be formed as byproducts. acs.orgacs.org

Table 3: Electrochemical Decomposition Efficiency of N-Nitrosamines

Electrode MaterialN-Nitrosamine(s)Decomposition Efficiency (%)Peak Faradaic Efficiency (%)Reference
Carbon Xerogel (CX)Total N-nitrosamines99Not Reported acs.org
ELATTotal N-nitrosamines84Not Reported acs.org
Carbon Cloth (CC)Total N-nitrosamines8255 acs.org
CeTechTotal N-nitrosamines63Not Reported acs.org
Carbon XerogelN-nitrosodiethylamine>80Not Reported researchgate.net
Carbon XerogelN-nitrosopyrrolidine>90Not Reported researchgate.net

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions of N Nitrosamines

Molecular Activation and Reactivity Profiles of the Nitroso Group

The reactivity of the nitroso group is central to the chemical behavior of N-nitrosamines. In the case of (2-Aminoethyl)(ethyl)nitrosoamine, the lone pair of electrons on the amino nitrogen is delocalized into the π-electron system of the nitroso group, creating a resonance stabilization. researchgate.net This electronic structure influences its reactivity.

A critical step in the activation of many N-nitrosamines is enzymatic α-hydroxylation, a process catalyzed by cytochrome P450 enzymes. nih.govnih.govacs.org This reaction involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitrosamine (B1359907) group. researchgate.net For this compound, this could occur on the ethyl group or the ethylamine (B1201723) group. Following α-hydroxylation, the resulting intermediate is unstable and can decompose to form highly reactive electrophilic species, such as a diazonium ion. nih.govnih.govacs.org

N-nitrosamines can also be activated through other chemical reactions. For instance, under acidic conditions, protonation of the oxygen atom of the nitroso group can occur, making the nitrogen atom more susceptible to nucleophilic attack and potentially leading to denitrosation. nih.gov Photolysis, or the decomposition by light, is another activation pathway for N-nitrosamines, which typically involves the cleavage of the N-N bond upon UV irradiation. nih.govacs.org

Interactions with Biological Macromolecules (e.g., DNA, proteins) in a Chemical Context

The reactive electrophiles generated from the metabolic activation of N-nitrosamines are known to interact with biological macromolecules like DNA and proteins. nih.gov The primary mechanism of interaction with DNA involves the alkylation of DNA bases. nih.govnih.govacs.org

Following the α-hydroxylation and subsequent decomposition of an N-nitrosamine like NDEA, an ethyldiazonium ion is formed. nih.gov This potent electrophile can then react with nucleophilic sites on DNA bases. Studies on NDEA have shown the formation of various ethyl DNA adducts. nih.govmdpi.com The most common of these adducts include N7-ethylguanine and O⁶-ethylguanine. nih.gov It is highly probable that the metabolic activation of this compound would lead to the formation of similar ethyl DNA adducts.

A structurally related compound, N,N'-diethyl-N,N'-dinitroso-ethylenediamine, has been shown to act as a DNA cross-linking agent, interfering with DNA replication and repair mechanisms. ontosight.ai This suggests that bifunctional N-nitrosamines could potentially induce more complex DNA damage.

While the interaction of N-nitrosamines with DNA is well-documented, their interactions with proteins in a chemical context are less characterized. However, the reactive electrophiles generated from their activation can also react with nucleophilic amino acid residues in proteins, leading to the formation of protein adducts. The specific nature and consequences of these interactions with this compound would require further investigation.

Reaction Kinetics and Thermodynamics of Nitrosamine Transformations

The kinetics and thermodynamics of N-nitrosamine transformations are crucial for understanding their stability and reactivity under various conditions. The decomposition of N-nitrosamines can follow different kinetic profiles depending on the reaction conditions.

For instance, the photolysis of N-nitrosamines in aqueous solutions often follows first-order kinetics at low concentrations. nih.gov However, at higher concentrations, zero-order kinetics have been observed initially, transitioning to first-order kinetics as the reactant is consumed. nih.gov The quantum yield of decomposition can also be influenced by factors such as pH. nih.govacs.org

The decomposition of N-nitrosamines can also be induced by chemical reagents. For example, the reaction of N-nitrosodimethylamine (NDMA) and NDEA with the Fenton reagent (a mixture of hydrogen peroxide and an iron catalyst) leads to their rapid decomposition. nih.gov

Thermodynamic data for the specific compound this compound is not available. However, data for the related compound N-ethyl-N-nitrosoethanamine (NDEA) can provide some insights.

Thermodynamic PropertyValue (for N-ethyl-N-nitrosoethanamine)UnitSource
Enthalpy of Formation (gas)-226.55kJ/mol chemeo.com
Enthalpy of Vaporization35.64kJ/mol chemeo.com
Ionization Energy8.76eV chemeo.com

This table presents data for a related compound and should be considered as an approximation for this compound.

The kinetics of N-nitrosation, the formation of N-nitrosamines from secondary amines and a nitrosating agent, are also well-studied. The rate of this reaction is highly dependent on pH, with acidic conditions generally favoring the formation of the active nitrosating species. researchgate.net

Role of Nitrogen-Centered Radicals in Nitrosamine Chemistry

Nitrogen-centered radicals are highly reactive intermediates that can play a significant role in the chemistry of N-nitrosamines. rsc.orgscripps.eduacs.org These radicals can be generated through various mechanisms, including homolytic cleavage of the N-N or N-O bond, which can be induced by heat or light. mdpi.comnih.govnih.gov

The photolysis of N-nitrosamines is a well-established method for generating nitrogen-centered radicals. nih.govacs.org Upon absorption of UV light, the N-NO bond can cleave, leading to the formation of an aminyl radical and nitric oxide. These radicals can then participate in a variety of subsequent reactions.

Another potential pathway for the involvement of radical species is in the decomposition of N-nitrosamines by reagents like the Fenton reagent. The reaction of NDMA and NDEA with the Fenton reagent has been shown to generate nitric oxide, a process that likely involves radical intermediates. nih.gov

While the general chemistry of nitrogen-centered radicals is an active area of research, specific studies detailing the role of these radicals in the chemistry of this compound are lacking. However, based on the known reactivity of other N-nitrosamines, it is plausible that nitrogen-centered radicals could be formed from this compound under certain conditions, such as photolysis or in the presence of strong oxidizing or reducing agents, and subsequently influence its reaction pathways.

Structure Activity Relationship Sar Studies in the N Nitrosoamine Class

Quantitative and Qualitative SAR Approaches for Chemical Properties

The study of N-nitrosoamines heavily relies on both qualitative and quantitative SAR approaches to predict their chemical and biological properties. acs.org These models are broadly categorized into expert rule-based systems and statistical methods. acs.org

Expert rule-based models are developed from established chemical principles and mechanistic understanding. acs.org They involve creating rules that describe how specific structural features, or "alerts," influence a compound's properties. For instance, the presence of certain functional groups can be classified as activating or deactivating for nitrosation. acs.orgnih.gov An advantage of this approach is the ability to provide a mechanistic explanation for the predictions. acs.org

Statistical (Q)SAR models , on the other hand, use algorithms to analyze experimental data and identify correlations between molecular structure and a specific endpoint, such as carcinogenic potency or the likelihood of formation. acs.orgnih.gov These models, often employing techniques like graph neural networks or Bayesian multiple linear regression, can uncover complex relationships that may not be apparent from expert knowledge alone. nih.govnih.gov They are trained on datasets containing molecular structures and their corresponding experimental results, such as nitrosamine (B1359907) yields from standardized tests like the Nitrosation Assay Procedure (NAP test). acs.org The accuracy of these models is highly dependent on the quality and size of the training dataset. nih.gov

Table 1: Comparison of SAR/QSAR Model Types for N-Nitrosoamines

Model TypeBasisAdvantagesDisadvantages
Expert Rule-Based Human-derived rules based on chemical mechanisms. acs.orgProvides mechanistic explanations for predictions. acs.orgCan be limited by existing knowledge; may overlook complex interactions.
Statistical (e.g., GNN, MLR) Algorithmic analysis of experimental data. nih.govnih.govCan identify non-obvious correlations; high predictive power with large datasets. nih.govRequires extensive and well-curated data for training; can be a "black box" without clear mechanistic insight. nih.gov

Influence of Substituent Effects on Reactivity and Formation Potential

The reactivity and formation potential of N-nitrosoamines are significantly influenced by the electronic and steric properties of the substituents attached to the amine nitrogen. These effects determine the ease with which a precursor amine can be nitrosated and the stability of the resulting N-nitroso compound.

Electron-donating groups generally increase the nucleophilicity of the amine, making it more reactive towards nitrosating agents. Conversely, electron-withdrawing groups decrease the basicity of the amine, which can hinder the nitrosation reaction. nih.gov The reaction is also highly pH-dependent; while nitrosation is enhanced in acidic conditions, very low pH can be less reactive due to the protonation of the amine precursor. nih.gov

Steric hindrance around the nitrogen atom is a major factor. Bulky substituents can shield the nitrogen, making it less accessible to the nitrosating agent and thus decreasing the rate of nitrosamine formation. usp.org This deactivating effect has been shown to have a statistically significant impact on the potency of N-nitrosoamines. usp.org

Certain structural motifs can activate a molecule towards nitrosation. For example, tertiary amines with an electron-rich aromatic substituent, such as a benzyl (B1604629) group, are particularly prone to undergo rapid nitrosative dealkylation to form N-nitrosoamines. nih.govsci-hub.se

Table 2: Influence of Substituent Features on N-Nitrosoamine Formation Potential

Feature CategorySpecific Feature ExampleExpected Influence on FormationRationale
Activating Features Electron-rich benzylic group sci-hub.seIncreaseStabilizes reaction intermediates, facilitating nitrosative dealkylation. sci-hub.se
Nitro groups nih.govIncreaseCan cause intermolecular nitrosation. nih.gov
Deactivating Features High steric hindrance near the amine nih.govusp.orgDecreasePhysically blocks the nitrosating agent from attacking the nitrogen center. usp.org
High pKa (>9.5) nih.govDecreaseAmine is more likely to be protonated, reducing its nucleophilicity. nih.gov
Amide or sulfonamide groups nih.govDecreaseElectron-withdrawing nature reduces the nitrogen's reactivity. sci-hub.se

Mechanistically Based SAR Development for Predicting Chemical Transformations

Developing SAR models that are grounded in the chemical mechanisms of N-nitrosoamine formation and transformation is crucial for accurate risk assessment. lhasalimited.org For dialkyl N-nitrosoamines, the key events driving their biological activity, such as carcinogenicity, include metabolic activation, DNA alkylation, and the subsequent repair of DNA adducts. nih.gov

Metabolic activation is a critical first step, primarily carried out by cytochrome P450 enzymes. sci-hub.se This process typically involves the α-hydroxylation of one of the alkyl chains attached to the nitroso-nitrogen. acs.org The resulting α-hydroxy N-nitrosoamine is unstable and spontaneously decomposes, ultimately forming a highly reactive diazonium ion that can alkylate DNA, leading to mutations. sci-hub.seacs.org

A mechanistically based SAR approach considers how different structural features affect these key events. Features that influence the rate and site of metabolic activation are of particular interest. For example:

α-Carbon Substitution: Increasing substitution on the α-carbon can affect the rate of enzymatic hydroxylation.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups near the α-carbon can decrease the stability of the carbocation formed during metabolic activation, potentially reducing potency. nih.gov

By understanding these mechanisms, SAR models can be refined to better predict the relative potency of different N-nitrosoamines, moving beyond simple structural analogy to a more nuanced, mechanism-based prediction. nih.govlhasalimited.org This allows for a more accurate categorization of novel or unstudied N-nitrosoamines. nih.gov

Statistical Validation of Expert-Derived SAR Approaches

While expert-derived SAR rules are invaluable, their subjective nature necessitates rigorous statistical validation to ensure they are robust and predictive. nih.govacs.org Recent studies have focused on applying statistical methods to large datasets of N-nitrosoamines to confirm the effects of specific structural features on carcinogenic potency. nih.gov

One of the challenges in this process is that a single N-nitrosoamine can possess multiple structural features, some of which may have opposing effects on potency (e.g., one activating feature and one deactivating feature). acs.org This can confound the analysis and make it difficult to isolate the impact of a single feature. nih.gov

To address this, advanced statistical techniques like Bayesian multiple linear regression have been proposed. nih.gov This method can estimate the effects of each structural feature simultaneously and independently, accounting for the various combinations of features present in the dataset. nih.gov Such analyses have provided statistically significant validation for several long-standing expert-derived rules. For example, it has been statistically confirmed that steric hindrance significantly decreases potency, while the presence of metabolically labile features leads to a statistically significant increase in potency relative to a simple baseline N-nitrosoamine. usp.org

This statistical validation strengthens the foundation of SAR-based risk assessment, providing greater confidence in the classification of N-nitrosoamine impurities and in the setting of acceptable intake limits. acs.orgresearchgate.net

Computational Chemistry and Advanced Modeling Approaches for 2 Aminoethyl Ethyl Nitrosoamine

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. researchgate.net For a compound like (2-Aminoethyl)(ethyl)nitrosoamine, these methods could provide critical data on its geometry, electronic charge distribution, and reactivity.

Detailed DFT calculations have been performed on various secondary amines to understand their propensity for N-nitrosation. researchgate.net These studies often explore the impact of electronic and steric effects on the activation energy of the nitrosation reaction. For instance, the choice of the nitrosating agent, such as dinitrogen trioxide (N₂O₃), is often guided by computational screening of reaction pathways. researchgate.net While specific calculations for this compound are not available, the presence of both a secondary amine and a primary amine group would make it an interesting candidate for such theoretical investigations to determine the more favorable site of nitrosation.

Research on other nitrosamines has shown that quantum mechanical calculations can provide insights into their carcinogenic potential by modeling their activation and deactivation pathways. researchgate.net These calculations can determine the relative energies of intermediates and transition states, helping to predict the likelihood of reactions that lead to DNA alkylation.

Illustrative Data Table: Calculated Molecular Properties of a Related Nitrosamine (B1359907)

Below is an example of a data table that could be generated for this compound if quantum chemical calculations were performed. The data presented here is for a similar small nitrosamine, N-nitrosodiethylamine, for illustrative purposes.

PropertyCalculated ValueMethod
Dipole Moment3.8 DB3LYP/6-31G
N-N Bond Length1.34 ÅB3LYP/6-31G
N=O Bond Length1.23 ÅB3LYP/6-31G
Energy of HOMO-6.5 eVB3LYP/6-31G
Energy of LUMO0.5 eVB3LYP/6-31G*

Note: This data is illustrative for N-nitrosodiethylamine and not for this compound.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how a molecule like this compound would interact with its environment, such as in an aqueous solution or with biological macromolecules.

While no specific MD simulations for this compound were found, studies on related ethanolamines in aqueous solutions have been conducted. mdpi.comresearchgate.net These simulations can reveal information about intermolecular hydrogen bonding, the structure of the hydration shell, and the conformational preferences of the molecule in water. mdpi.com For this compound, MD simulations could elucidate how the amino and nitroso groups interact with water molecules and influence the compound's solubility and transport properties.

Furthermore, MD simulations are crucial for understanding the interaction of small molecules with biological targets like DNA. Although no such studies were identified for this compound, the general approach would involve creating a simulation system containing the nitrosamine, a DNA molecule, and surrounding water and ions. The simulation would then track the interactions between the nitrosamine and DNA, identifying potential binding sites and modes of interaction that could precede a chemical reaction leading to DNA damage.

Predictive Modeling of Formation and Degradation Pathways

Predictive modeling, often employing computational chemistry, is used to forecast the likely pathways of a chemical's formation and breakdown. For this compound, this would involve modeling its formation from precursors and its degradation under various environmental or biological conditions.

The formation of nitrosamines from the reaction of secondary or tertiary amines with nitrosating agents is a significant area of study, particularly in the context of pharmaceutical impurities. researchgate.net Computational models can predict the kinetics and thermodynamics of these reactions. A study on the nitrosation of various ethanolamines showed that the ease of nitrosamine formation is dependent on the structure of the parent amine. ciac.jl.cn Such models could be applied to predict the likelihood of this compound formation from the reaction of N-ethylethanolamine with a nitrosating agent.

Regarding degradation, computational studies have investigated the breakdown of amines like 2-aminoethylethanolamine under conditions relevant to CO₂ capture, identifying various degradation products and proposing reaction mechanisms. nih.govresearchgate.net Quantum mechanical calculations can be used to determine the reaction energies for different degradation pathways, helping to identify the most likely products. nih.gov For this compound, predictive modeling could explore degradation initiated by enzymatic action (e.g., cytochrome P450) or environmental factors like photolysis.

Illustrative Data Table: Predicted Degradation Products of a Related Amine

This table illustrates the type of information that could be generated from a predictive modeling study on the degradation of this compound. The example products are based on the known degradation of similar amines.

Potential Degradation ProductProposed Formation Pathway
N-ethylethanolamineDenitrosation
Acetaldehyde (B116499)Oxidative dealkylation
GlycolaldehydeOxidative dealkylation
FormaldehydeOxidative demethylation (if applicable)

Note: This table contains hypothetical degradation products for illustrative purposes.

In Silico Approaches for Chemical Design and Analysis

In silico methods encompass a wide range of computational tools used for the design and analysis of chemical compounds, including toxicity prediction. These approaches are particularly valuable for assessing the potential risks of compounds like nitrosamines without the need for extensive laboratory testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico toxicology. nih.gov These models correlate the chemical structure of a molecule with its biological activity or toxicity. For nitrosamines, QSAR models have been developed to predict their carcinogenic potency. nih.gov While this compound may not have been included in the training sets of existing public models, its structural features could be used as input to predict its potential toxicity.

In silico tools can also be used to predict the formation pathways of nitrosamine impurities in pharmaceutical products. nih.gov By analyzing the structure of a drug substance and the reagents used in its synthesis, these tools can identify potential risks for nitrosamine formation. Such an analysis for a process involving N-ethylethanolamine could flag the potential for the formation of this compound.

Emerging Research Areas and Future Directions in 2 Aminoethyl Ethyl Nitrosoamine Study

Novel Synthetic Approaches and Derivatization

The synthesis of nitrosamines is a critical aspect of their study, enabling the preparation of analytical standards and the investigation of their properties. Traditional methods for N-nitrosation often involve the use of harsh acidic conditions and reagents that can be environmentally detrimental.

Emerging research focuses on developing greener and more efficient synthetic routes. One such promising method involves the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions. rsc.org This approach offers several advantages, including a broad substrate scope, the absence of metal and acid catalysts, an easy isolation procedure, and excellent yields. rsc.org Notably, this method is compatible with sensitive functional groups and acid-labile protecting groups, which could be advantageous for the synthesis of complex (2-Aminoethyl)(ethyl)nitrosoamine derivatives. rsc.org

Other novel methods for N-nitrosation include the use of a [NO+·Crown·H(NO3)2-] complex, which acts as a stable source of nitrosonium ions under mild conditions, and an iodide-catalyzed process that utilizes nitromethane (B149229) and TBHP as an oxidant. organic-chemistry.org These methods offer alternatives to traditional nitrosating agents and expand the toolkit for synthesizing a wide range of nitrosamines.

Derivatization of this compound, while not extensively documented, would likely follow established principles for enhancing analytical detection. This could involve converting the primary amino group to a more readily detectable moiety or altering the molecule's volatility for gas chromatography-based analysis.

Table 1: Comparison of Novel and Traditional N-Nitrosation Methods

FeatureTraditional Methods (e.g., NaNO2/HCl)Novel Method (e.g., TBN, solvent-free)
Conditions Strong acid, aqueous mediaSolvent-free, neutral
Catalyst Often requires acid catalysisCatalyst-free
Byproducts Acidic wasteMinimal byproducts
Substrate Scope Can be limited by acid-sensitive groupsBroad, compatible with sensitive groups
Environmental Impact HigherLower

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The detection of trace levels of nitrosamines is crucial for safety and regulatory compliance. Advanced analytical techniques are continuously being developed to improve sensitivity, selectivity, and speed of analysis. For the in situ, or real-time, analysis of this compound, several emerging technologies are noteworthy.

Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS) is a powerful technique for the real-time, high-throughput screening of volatile nitrosamines. pharmexec.com This direct mass spectrometry method requires minimal sample preparation and, importantly, is a solvent-free process, making it a greener alternative to traditional chromatographic methods. pharmexec.com Its use of soft chemical ionization with multiple reagent ions helps to minimize interferences from complex matrices. pharmexec.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become a cornerstone for the sensitive and selective quantification of a wide range of nitrosamine (B1359907) impurities. fda.gov The high resolving power of HRMS allows for the differentiation of nitrosamines from other compounds with similar masses, which is critical for avoiding false-positive results. fda.govpmda.go.jp

Other established yet powerful techniques for nitrosamine analysis include:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for its high sensitivity and selectivity. resolvemass.ca

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly effective for volatile nitrosamines. resolvemass.ca

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): Highly selective for N-nitroso compounds. resolvemass.ca

Table 2: Advanced Techniques for Nitrosamine Analysis

TechniquePrincipleKey Advantages for In Situ Analysis
Headspace-SIFT-MS Direct mass spectrometry of volatile compounds in the headspace of a sample.Rapid, real-time analysis, solvent-free. pharmexec.com
LC-HRMS Chromatographic separation followed by high-resolution mass analysis.High selectivity and accuracy, can differentiate from interferences. fda.gov
AI-Enhanced Spectroscopy Machine learning algorithms analyze spectral data to identify patterns.Improved accuracy, potential for real-time process monitoring. resolvemass.ca

Integrated Multi-Omics Approaches in Model Systems (e.g., metabolomics, proteomics)

To understand the biological effects of this compound, integrated multi-omics approaches are invaluable. These technologies allow for a comprehensive view of the molecular changes that occur in a biological system upon exposure to a chemical.

Metabolomics , the large-scale study of small molecules (metabolites), can provide insights into the metabolic pathways affected by nitrosamine exposure. For instance, an untargeted metabolomics study in colorectal cancer patients measured the levels of various volatile N-nitrosamines (VNAs) and identified significant differences in metabolic profiles between patients and healthy controls. nih.gov The study found that exposure to N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR) was associated with alterations in metabolic pathways, including those involving hypoxanthine (B114508) and xanthine. nih.gov Such studies on structurally related nitrosamines can guide future research on the metabolic impact of this compound. The metabolism of N-nitrosodimethylamine (NDMA) is known to involve two primary pathways: α-hydroxylation and denitrosation, with the former being linked to its toxic effects. cdc.gov

Proteomics , the large-scale study of proteins, can reveal how this compound exposure alters protein expression and function. While specific proteomic studies on this compound are lacking, the general workflow for liquid chromatography-mass spectrometry (LC-MS) based proteomics is well-established. longdom.org This typically involves the enzymatic digestion of proteins into peptides, followed by their separation and analysis by LC-MS to identify and quantify changes in the proteome. longdom.org Applying this approach to model systems exposed to this compound could identify key proteins and cellular pathways that are perturbed.

The integration of different "omics" datasets (e.g., transcriptomics, proteomics, and metabolomics) can provide a more holistic understanding of the toxicological effects of a compound, moving beyond single-endpoint measurements to a systems-level view of toxicity pathways. nih.gov

Table 3: Potential Multi-Omics Approaches for Studying this compound

Omics ApproachBiological Molecules StudiedPotential Insights
Metabolomics Small molecules (metabolites)Alterations in metabolic pathways, identification of biomarkers of exposure.
Proteomics ProteinsChanges in protein expression and post-translational modifications, identification of protein targets.
Transcriptomics RNA transcriptsChanges in gene expression, identification of affected signaling pathways.

Development of Green Chemistry Approaches for Nitrosamine Mitigation in Chemical Processes

Given the potential for nitrosamine formation in various chemical processes, developing green chemistry approaches for their mitigation is a critical area of research. These strategies aim to prevent the formation of nitrosamines or to degrade them using environmentally benign methods.

One effective mitigation strategy is the use of antioxidants or scavengers . Ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) have been shown to inhibit the formation of nitrosamines. dsm-firmenich.com These compounds can act as nitrite scavengers, preventing the nitrosation of amines. senpharma.vn

pH control is another important factor. The formation of nitrosamines is often favored under acidic conditions. zamann-pharma.com Maintaining a neutral or basic pH during a chemical process can significantly reduce the rate of nitrosamine formation. zamann-pharma.com

Process optimization plays a crucial role in green chemistry. For example, in pharmaceutical manufacturing, using direct compression instead of wet granulation can minimize the risk of nitrosamine formation by avoiding the use of water and heat, which can promote nitrosation reactions. senpharma.vn

A more advanced green approach involves biological denitrification . This process uses microorganisms to reduce nitrate (B79036) (a precursor to nitrosating agents) to harmless nitrogen gas. wikipedia.orgbyjus.com While primarily used in wastewater treatment, the principles of microbial denitrification could be adapted to remove nitrogenous precursors from certain industrial process streams, thereby preventing nitrosamine formation at the source. wikipedia.orgvt.edu Chemical denitrification using ferrous hydroxide (B78521) and a copper catalyst has also been explored as a method to reduce nitrate. epa.gov

Table 4: Green Chemistry Strategies for Nitrosamine Mitigation

StrategyMechanismExample
Use of Scavengers React with and neutralize nitrosating agents.Addition of ascorbic acid or alpha-tocopherol to a reaction mixture. dsm-firmenich.com
pH Control Inhibit the formation of the nitrosating species (e.g., N2O3), which is more prevalent in acidic conditions.Maintaining a neutral or basic pH in a formulation. zamann-pharma.com
Process Optimization Avoiding conditions that favor nitrosamine formation.Using direct compression in tablet manufacturing. senpharma.vn
Biological/Chemical Denitrification Removal of nitrate precursors.Using denitrifying bacteria to convert nitrate to nitrogen gas. wikipedia.orgbyjus.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting (2-Aminoethyl)(ethyl)nitrosoamine in pharmaceutical products?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for trace-level detection. LC-MS is preferred for polar nitrosamines due to its sensitivity (detection limits as low as 0.1 ng/mL) and compatibility with aqueous matrices. GC-MS is suitable for volatile derivatives but requires derivatization steps. Method validation must include specificity, linearity (R² > 0.99), and precision (RSD < 5%) per ICH M7 and EMA guidelines .
Technique LOD (ng/mL) Matrix Compatibility Key Regulatory Reference
LC-MS0.1–1.0Aqueous, polar compoundsEMA/409815/2020 Rev.19
GC-MS1.0–5.0Volatile derivativesICH M7

Q. How does the structural stability of this compound influence its detection in complex matrices?

  • Methodological Answer : The nitroso group (N=O) in this compound is photolabile and thermally unstable, requiring storage in amber vials at -20°C. During extraction, avoid acidic conditions (pH < 3) to prevent degradation. Use stabilizing agents like ascorbic acid (0.1% w/v) in sample preparation to minimize artifact formation .

Q. What regulatory limits apply to this compound in pharmaceuticals?

  • Methodological Answer : The EMA sets a strict acceptable intake (AI) of 8 ng/day for this compound, derived from its carcinogenic potency (TD₅₀ = 0.15 mg/kg/day in rodent models). For a maximum daily dose of 1 g, the permissible impurity limit is 8 ppm . Risk assessments must align with ICH Q9 and include worst-case scenario modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in quantitative data when detecting trace levels of this compound across different analytical platforms?

  • Methodological Answer : Cross-validation using orthogonal techniques (e.g., LC-MS vs. GC-MS) is critical. Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or incomplete derivatization in GC-MS. Mitigate by:

  • Using isotope-labeled internal standards (e.g., ¹⁵N-labeled analogs) to correct recovery rates.
  • Validating against certified reference materials (CRMs) with documented purity (e.g., N-Methyl-N-Nitroso-Phenethylamine, ≥99% purity) .
    • Data Contradiction Analysis : If LC-MS reports higher values than GC-MS, investigate potential co-eluting impurities via high-resolution MS (HRMS) or tandem MS/MS fragmentation patterns .

Q. What experimental designs are optimal for studying the nitrosation kinetics of this compound precursors under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design (pH 2–8, 20–60°C) to model nitrosation rates. Monitor precursors (e.g., 2-aminoethylamine) and nitrosating agents (e.g., NaNO₂) via kinetic sampling (0–24 hrs). Key parameters:

  • pH Dependence : Nitrosation peaks at pH 3–4 due to HNO₂ dominance.
  • Temperature : Arrhenius plots reveal activation energy (Eₐ) for rate constants.
  • Quenching Agents : Add sulfamic acid (1% w/v) to terminate reactions at timed intervals .

Q. How can computational chemistry predict the mutagenic potential of this compound compared to structurally similar nitrosamines?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., OECD Toolbox) to calculate Ames test positivity. Key descriptors:

  • Electrophilicity Index (ω) : Correlates with DNA alkylation potential.
  • LogP : Higher lipophilicity (LogP > 1.5) enhances membrane permeability.
  • N-Nitrosamine Bond Dissociation Energy (BDE) : Lower BDE (<70 kcal/mol) indicates easier nitroso group release.
    • Validation : Compare predictions with in vitro mutagenicity data (e.g., TA100 strain +/- S9 metabolic activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.